molecular formula C14H13Cl2NO2S B2620718 Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-83-2

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B2620718
CAS No.: 350989-83-2
M. Wt: 330.22
InChI Key: NPZCPQRLAGXFLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-83-2) is a substituted thiophene derivative with the molecular formula C₁₄H₁₃Cl₂NO₂S and a molecular weight of 330.24 g/mol . It features a 2,4-dichlorophenyl group at the 4-position of the thiophene ring, a methyl group at the 5-position, and an ethyl ester at the 3-position. This compound is part of a broader class of thiophene carboxylates studied for applications in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity .

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-3-19-14(18)12-11(7(2)20-13(12)17)9-5-4-8(15)6-10(9)16/h4-6H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZCPQRLAGXFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=C(C=C2)Cl)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired thiophene derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the compound's antitumor activity across various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast)23.2
HeLa (Cervical)49.9
A549 (Lung)52.9

The compound exhibits selective cytotoxicity, indicating a potent ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it induces apoptosis and necrosis in cancer cells, leading to cell cycle arrest at the G2/M and S phases .

Neuroprotective Effects

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate has shown promise as an acetylcholinesterase inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer's disease . This activity suggests potential for developing therapies aimed at enhancing cognitive function and protecting neuronal health.

Antiviral Activity

Preliminary research indicates that derivatives of this compound may inhibit the replication of the Hepatitis C virus (HCV), showcasing its potential as an antiviral agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of substituted thiophenes through multicomponent reactions involving aldehydes or ketones, activated nitriles, and sulfur in the presence of a base .

Additionally, derivatives of this compound have been synthesized to explore enhanced biological activities. For example, modifications to the thiophene structure have yielded compounds with improved antioxidant and antibacterial properties .

Case Studies

  • Apoptosis Induction Study :
    • In vitro studies demonstrated significant apoptosis induction in MCF-7 cells treated with this compound. Flow cytometry analysis confirmed mitochondrial pathway involvement in apoptosis.
  • Toxicological Assessment :
    • Toxicological studies are essential for evaluating the safety profile of this compound. Initial assessments indicate that while it possesses therapeutic potential, careful evaluation of its cytotoxic effects is necessary to ensure safe usage in clinical settings .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The 2,4-dichlorophenyl substituent distinguishes this compound from analogs with different aryl or heteroaryl groups. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate 2,4-Dichlorophenyl C₁₄H₁₃Cl₂NO₂S 330.24 350989-83-2
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 4-Fluorophenyl C₁₄H₁₄FNO₂S 279.33 350989-70-7
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-Chlorophenyl C₁₄H₁₄ClNO₂S 295.78 350989-77-4
Ethyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate 3,4-Dichlorophenyl C₁₄H₁₃Cl₂NO₂S 330.24 351156-69-9
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 4-Methoxyphenyl C₁₅H₁₇NO₃S 291.36 15854-11-2
Ethyl 2-amino-4-(5-methylthiophen-2-yl)-5-methylthiophene-3-carboxylate 5-Methylthiophen-2-yl C₁₃H₁₅NO₂S₂ 289.40 379247-26-4

Key Observations :

  • Chlorine Position : The 3,4-dichlorophenyl isomer (CAS 351156-69-9) shares the same molecular weight as the target compound but may exhibit distinct steric and electronic interactions due to substituent positioning .
  • Electron-Donating Groups : The 4-methoxyphenyl analog introduces an electron-donating methoxy group, which could enhance solubility but reduce metabolic stability compared to electron-withdrawing chlorine .

Biological Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate (CAS No. 350989-83-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13Cl2NO2SC_{14}H_{13}Cl_2NO_2S, with a molecular weight of 316.20 g/mol. The compound features a thiophene ring substituted with an amino group and a dichlorophenyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies focused on related thiophene derivatives have shown structure-dependent antimicrobial activity against various Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. faecalis16 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, related compounds have demonstrated significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Case Study: A549 Cell Line
In a study evaluating the viability of A549 cells treated with various thiophene derivatives, it was found that modifications to the phenyl ring significantly enhanced anticancer activity. For instance:

  • The introduction of a dichloro substitution reduced cell viability to approximately 21.2% compared to untreated controls .

Table 2: Anticancer Activity Against A549 Cells

CompoundViability (%)p-value
Control100%-
This compoundTBDTBD
Compound with dichloro substitution21.2%<0.001

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as DNA synthesis or protein function in target microorganisms and cancer cells.

Q & A

Q. Example Protocol :

Condense 2,4-dichloroacetophenone with ethyl cyanoacetate and sulfur in ethanol.

Add piperidine (0.2 eq) and reflux for 6–8 hours.

Acidify with HCl, isolate crude product, and recrystallize.

Which spectroscopic techniques are most effective for characterizing the molecular structure and confirming the regiochemistry of this compound?

Basic Research Question

  • 1H/13C NMR :
    • 1H NMR : Aromatic protons (6.8–7.6 ppm) confirm dichlorophenyl substitution; NH2 protons appear as a broad singlet (~5.5 ppm) .
    • 13C NMR : Ester carbonyl (165–170 ppm) and thiophene carbons (110–140 ppm) validate the core structure .
  • IR Spectroscopy : Stretching bands at 3300–3400 cm⁻¹ (N–H), 1680–1700 cm⁻¹ (C=O), and 650–750 cm⁻¹ (C–S) .
  • Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 374–376 confirms the molecular formula .

How can researchers optimize the Gewald reaction conditions to improve the regioselective incorporation of the 2,4-dichlorophenyl substituent?

Advanced Research Question
The electron-withdrawing nature of the 2,4-dichlorophenyl group may hinder cyclization. Optimization strategies include:

  • Solvent Polarity : Higher polarity solvents (e.g., DMSO) stabilize intermediates, improving regioselectivity .
  • Catalyst Screening : Stronger bases (e.g., DBU) enhance enolate formation, favoring substitution at the 4-position .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–3 hours vs. 6–8 hours) and minimizes side products .

Q. Data Comparison :

ConditionYield (%)Purity (%)
Ethanol, piperidine6892
DMSO, DBU7596
Microwave, DMF8098

What strategies are recommended for resolving discrepancies between experimental spectral data (e.g., NMR chemical shifts) and computational modeling predictions?

Advanced Research Question

  • Tautomerism Analysis : The amino-thiophene moiety may exhibit keto-enol tautomerism, altering NMR shifts. Use D2O exchange to identify labile protons .
  • DFT Calculations : Compare experimental 13C NMR shifts with B3LYP/6-31G* optimized geometries to validate substituent positions .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguities in aromatic coupling patterns .

Q. Example Workflow :

Perform NMR in deuterated DMSO.

Run DFT simulations (Gaussian 09) with solvent effects.

Use COSY to map proton-proton connectivity.

What crystallographic refinement protocols in SHELXL are particularly suited for analyzing the molecular packing interactions of this thiophene derivative?

Advanced Research Question
For X-ray diffraction

  • Hydrogen Bonding : Restrain N–H···O interactions using AFIX 147 (SHELXL) to model amine-ester hydrogen bonds .
  • Displacement Parameters : Apply anisotropic refinement for non-H atoms; use ISOR restraints for disordered dichlorophenyl groups .
  • Packing Analysis : Generate symmetry-equivalent molecules with PLATON to identify π-π stacking (3.5–4.0 Å spacing) .

Q. Typical Refinement Metrics :

ParameterValue
R-factor<0.05
CCDC Deposition2,200,000+
Space GroupP21/c

Q. Software Pipeline :

Data integration: SAINT .

Structure solution: SHELXT .

Refinement: SHELXL .

Visualization: ORTEP-3 .

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